molecular formula C24H24N4O B3925754 7-{[4-(dimethylamino)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

7-{[4-(dimethylamino)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

Cat. No. B3925754
M. Wt: 384.5 g/mol
InChI Key: XFTMHNBUYOONGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{[4-(dimethylamino)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, commonly known as DMQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMQ is a synthetic compound that belongs to the class of quinoline derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMQ is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. DMQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DMQ has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
DMQ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMQ has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. In addition, DMQ has been shown to have antioxidant properties and has been shown to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

DMQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for long periods of time. However, DMQ has some limitations for lab experiments. It is a toxic compound and must be handled with care. It is also relatively insoluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DMQ. One area of research is the development of DMQ derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of DMQ and its derivatives. Finally, the potential use of DMQ and its derivatives in the treatment of various diseases, including cancer and neurodegenerative disorders, should be further explored.
Conclusion:
In conclusion, DMQ is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMQ has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. The study of DMQ and its derivatives has the potential to lead to the development of new treatments for various diseases.

Scientific Research Applications

DMQ has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. DMQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, DMQ has been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.

properties

IUPAC Name

7-[[4-(dimethylamino)phenyl]-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-16-12-14-25-21(15-16)27-22(18-6-9-19(10-7-18)28(2)3)20-11-8-17-5-4-13-26-23(17)24(20)29/h4-15,22,29H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTMHNBUYOONGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-{[4-(dimethylamino)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

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